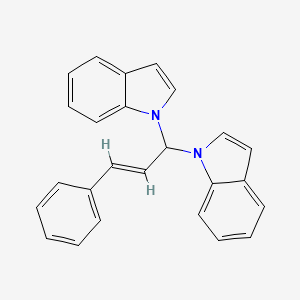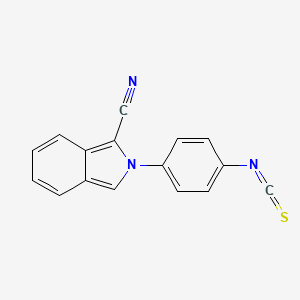
2H-Isoindole-1-carbonitrile, 2-(4-isothiocyanatophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is a complex organic compound that features both isothiocyanate and isoindole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile typically involves the reaction of 4-isothiocyanatophenyl derivatives with isoindole-1-carbonitrile under controlled conditions. One common method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent . The reaction is carried out under nitrogen protection and mild heating to achieve high yields.
Industrial Production Methods
Industrial production of isothiocyanates, including 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile, often employs safer and more sustainable methods. For instance, the use of isocyanides with elemental sulfur and catalytic amounts of amine bases has been explored to minimize toxicity and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the isothiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as inhibiting the growth of cancer cells by disrupting critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate functional group and exhibit similar reactivity.
Isothiocyanato-terphenyl derivatives: Known for their high optical and dielectric anisotropy.
Uniqueness
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is unique due to the presence of both isothiocyanate and isoindole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
157302-67-5 |
|---|---|
Molecular Formula |
C16H9N3S |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(4-isothiocyanatophenyl)isoindole-1-carbonitrile |
InChI |
InChI=1S/C16H9N3S/c17-9-16-15-4-2-1-3-12(15)10-19(16)14-7-5-13(6-8-14)18-11-20/h1-8,10H |
InChI Key |
AOQBFUJPFAJULO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C(=C2C=C1)C#N)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
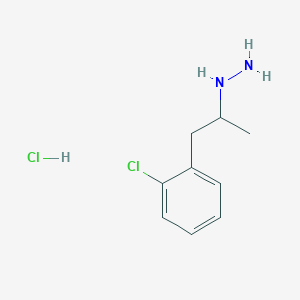

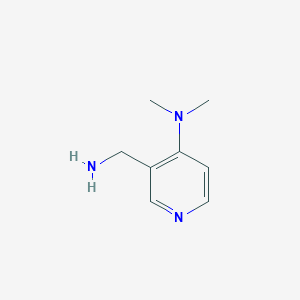
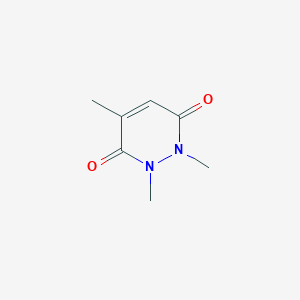
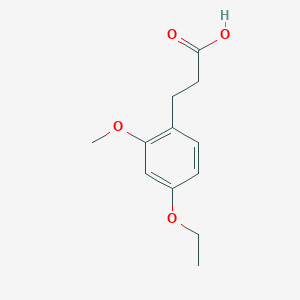
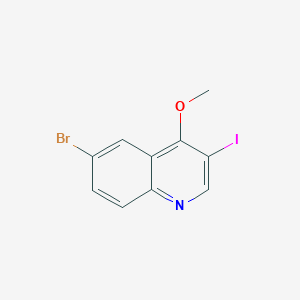
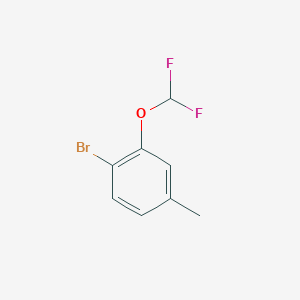
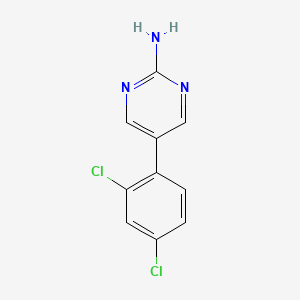
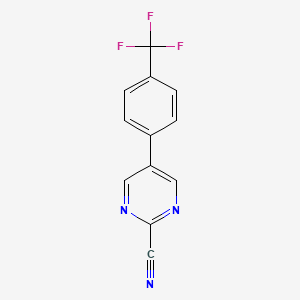

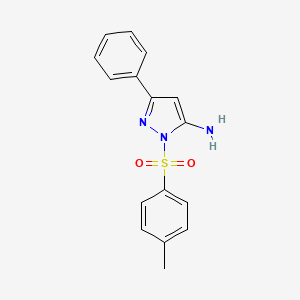
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
